molecular formula C18H27BN2O6 B2393636 2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester CAS No. 2377609-03-3

2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester

Cat. No.: B2393636
CAS No.: 2377609-03-3
M. Wt: 378.23
InChI Key: OQACYEPDPVVQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid pinacol ester group, a nitro group, and a BOC-protected aminomethyl group. These functional groups make it a valuable intermediate in various chemical reactions and synthesis processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Pinacol Ester: The starting material, 5-nitrophenylboronic acid, is reacted with pinacol in the presence of a suitable solvent such as toluene.

    Introduction of the Aminomethyl Group: The boronic acid pinacol ester is then subjected to a nucleophilic substitution reaction with a suitable aminomethylating agent, such as N-BOC-aminomethyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-BOC-Aminomethyl)-5-nitrophenylboronic acid pinacol ester is unique due to the presence of both the nitro and BOC-protected aminomethyl groups. These functional groups enhance its reactivity and make it suitable for a wider range of chemical transformations and applications compared to its analogs .

Properties

IUPAC Name

tert-butyl N-[[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O6/c1-16(2,3)25-15(22)20-11-12-8-9-13(21(23)24)10-14(12)19-26-17(4,5)18(6,7)27-19/h8-10H,11H2,1-7H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQACYEPDPVVQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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